1-butylpiperidine-4-carboxamide
Description
1-Butylpiperidine-4-carboxamide is a piperidine-derived compound featuring a butyl substituent at the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position. These analogs share the piperidine-carboxamide backbone, which is critical for interactions with biological targets, such as enzymes or receptors. The butyl group, being an aliphatic chain, may influence solubility, lipophilicity, and metabolic stability compared to aromatic substituents in related compounds .
Properties
CAS No. |
66073-48-1 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-butylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-7-4-9(5-8-12)10(11)13/h9H,2-8H2,1H3,(H2,11,13) |
InChI Key |
PWVIGOPEAZKAPB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)C(=O)N |
Canonical SMILES |
CCCCN1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and affect signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-butylpiperidine-4-carboxamide with structurally similar piperidine carboxamide derivatives, focusing on molecular properties, pharmacokinetics, and safety profiles inferred from the literature.
Structural and Molecular Comparisons
Key Observations :
- Substituent Effects: Aliphatic vs. However, aromatic substituents (e.g., benzyl) may enhance binding affinity to hydrophobic targets . Polarity: Acetylphenyl or propylamino groups introduce polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration compared to the nonpolar butyl group .
Functional Implications
- Toxicity : Benzyl-phenyl derivatives require strict safety protocols, whereas aliphatic analogs like this compound might pose lower acute risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
